molecular formula C17H18ClN3O4S B2444862 N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 899732-67-3

N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2444862
M. Wt: 395.86
InChI Key: JMQHAOQLDCRDBU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could undergo reactions typical of carbonyl compounds, and the pyrazole ring could participate in reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of polar functional groups like the sulfonamide could influence its solubility in different solvents.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazoline and pyrazole derivatives exhibit antimicrobial properties against various bacterial strains and fungi. For example, synthesized 2-pyrazolines demonstrated effectiveness against E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (a yeast-like fungus) using diffusion methods (Hassan, 2013).

Carbonic Anhydrase Inhibition

Another area of application is in the inhibition of carbonic anhydrase I and II, enzymes involved in various physiological processes. Derivatives of benzenesulfonamide have been synthesized and shown to inhibit these enzymes, which is significant for the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. For instance, specific compounds achieved Ki values in the low nanomolar range against human carbonic anhydrase I and II, indicating potent inhibitory effects (Gul et al., 2016).

Potential Anticancer Properties

Celecoxib derivatives have been studied for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, which include benzenesulfonamide moieties, have shown promising activity against various cancer cell lines and viral enzymes, highlighting the potential of similar compounds in anticancer research (Küçükgüzel et al., 2013).

Synthesis of Novel Compounds with Potential Biological Activities

The research into synthesizing new compounds with these moieties has yielded structures with potential biological activities. For example, the synthesis and characterization of novel benzenesulfonamide derivatives have led to compounds that exhibit significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, demonstrating the potential for developing new therapeutic agents (Fahim & Shalaby, 2019).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures have shown promise in various areas of medicinal chemistry, suggesting that this compound could also have interesting biological activities worth exploring .

properties

IUPAC Name

N-[4-[2-acetyl-3-(5-chlorofuran-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-3-26(23,24)20-13-6-4-12(5-7-13)14-10-15(21(19-14)11(2)22)16-8-9-17(18)25-16/h4-9,15,20H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQHAOQLDCRDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(O3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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